molecular formula C10H8ClFN2S B4276090 N-(3-CHLORO-4-FLUOROPHENYL)-N-(3-METHYL-5-ISOTHIAZOLYL)AMINE

N-(3-CHLORO-4-FLUOROPHENYL)-N-(3-METHYL-5-ISOTHIAZOLYL)AMINE

Cat. No.: B4276090
M. Wt: 242.70 g/mol
InChI Key: YIACQVAARGUEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-N-(3-METHYL-5-ISOTHIAZOLYL)AMINE: is a synthetic organic compound that belongs to the class of isothiazoles This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the isothiazole ring The isothiazole ring is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-N-(3-METHYL-5-ISOTHIAZOLYL)AMINE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-4-fluoroaniline and 3-methyl-5-isothiazole.

    Coupling Reaction: The 3-chloro-4-fluoroaniline is reacted with 3-methyl-5-isothiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-CHLORO-4-FLUOROPHENYL)-N-(3-METHYL-5-ISOTHIAZOLYL)AMINE can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(3-CHLORO-4-FLUOROPHENYL)-N-(3-METHYL-5-ISOTHIAZOLYL)AMINE is used as a building block in the synthesis of more complex molecules

Biology and Medicine: This compound has shown potential as a pharmacophore in the development of new drugs. It has been investigated for its activity against various biological targets, including enzymes and receptors. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the materials science field, this compound is used in the development of advanced materials, such as polymers and coatings, due to its ability to impart desirable properties like thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-N-(3-METHYL-5-ISOTHIAZOLYL)AMINE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to the disruption of essential biological processes.

Comparison with Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
  • N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Comparison:

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine : This compound has a thiazole ring instead of an isothiazole ring, which may result in different biological activities and chemical properties.
  • N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine : This compound contains a pyrazolo[4,3-b]pyridine ring system, which can influence its binding affinity and selectivity towards biological targets.
  • N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine : The presence of a quinazoline ring and methoxy groups may enhance its pharmacokinetic properties and biological activity.

Conclusion

N-(3-CHLORO-4-FLUOROPHENYL)-N-(3-METHYL-5-ISOTHIAZOLYL)AMINE is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and modifications, making it a valuable building block in synthetic chemistry. Additionally, its potential biological activities make it a promising candidate for drug development and other biomedical applications.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-methyl-1,2-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2S/c1-6-4-10(15-14-6)13-7-2-3-9(12)8(11)5-7/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIACQVAARGUEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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